REACTION_SMILES
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[C:2]([c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1)(=[O:9])[Cl:10].[CH:11]([N:14]([CH2:12][CH3:13])[CH:15]([CH3:16])[CH3:17])([CH3:18])[CH3:19].[Cl:20][CH2:21][Cl:22].[ClH:1]>>[C:2]([c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1)(=[O:9])[NH2:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccncc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
|
product
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Smiles
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NC(=O)c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:2]([c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1)(=[O:9])[Cl:10].[CH:11]([N:14]([CH2:12][CH3:13])[CH:15]([CH3:16])[CH3:17])([CH3:18])[CH3:19].[Cl:20][CH2:21][Cl:22].[ClH:1]>>[C:2]([c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1)(=[O:9])[NH2:14]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=C(Cl)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)c1ccncc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |